2,3-Dimethyl-2-((trimethylsilyl)oxy)butanenitrile
Overview
Description
2,3-Dimethyl-2-((trimethylsilyl)oxy)butanenitrile is a chemical compound with the molecular formula C9H19NOSi . Its average mass is 185.339 Da and its monoisotopic mass is 185.123596 Da .
Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Chemical Synthesis
2,3-Dimethyl-2-((trimethylsilyl)oxy)butanenitrile is utilized in various chemical syntheses. For instance, it plays a role in the synthesis of complex organic compounds through processes like flash vacuum pyrolysis, as demonstrated in the formation of dimethyl phthalate from a related compound (Marchand, Reddy, & Dave, 1991). Additionally, it is involved in reactions leading to the formation of various silenes and silanes, indicating its utility in organosilicon chemistry (Krempner & Oehme, 1994).
Catalysis and Enantioselectivity
This compound is also significant in catalytic processes, particularly in reactions that require high levels of chemo-, regio-, and enantioselectivity. For example, its derivatives are used in iridium-catalyzed allylic enolization processes involving keto-enol isomerization (Wang, Chen, Zheng, & Zhao, 2022). These processes are crucial for producing compounds with specific stereochemical configurations, which are important in pharmaceutical synthesis and material science.
Organic and Organometallic Reactions
In organometallic chemistry, this compound is involved in nickel-catalyzed reactions with various organic substrates. It plays a role in the formation of compounds like 1,1,2,2-tetrakis(trimethylsilyl)-3,4-di-tert-butyl-1,2-disilacyclobutane, showcasing its versatility in creating complex molecular structures (Kunai, Yuzuriha, Naka, & Ishikawa, 1993).
Pharmaceutical Synthesis
This chemical is integral in synthesizing key intermediates for pharmaceuticals. An example is its use in an improved process for synthesizing the chiral side chain of atorvastatin, a widely used cholesterol-lowering drug (Xiong, Li, Chen, Wenxue, & Chen, 2014). This highlights its role in the production of medically significant compounds.
Enzymatic Reactions and Synthesis of Natural Products
The compound's derivatives are utilized in enzymatic reactions for preparing optically active tertiary alcohols, which are valuable in synthesizing drugs and natural products (Chen & Fang, 1997). This underscores its significance in producing chiral compounds, which are crucial in various biological and pharmaceutical applications.
Properties
IUPAC Name |
2,3-dimethyl-2-trimethylsilyloxybutanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NOSi/c1-8(2)9(3,7-10)11-12(4,5)6/h8H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFRRJOBHYONKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10734425 | |
Record name | 2,3-Dimethyl-2-[(trimethylsilyl)oxy]butanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10734425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883726-88-3 | |
Record name | 2,3-Dimethyl-2-[(trimethylsilyl)oxy]butanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10734425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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